1,6-Diamino-4-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
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Overview
Description
1,6-Diamino-4-(1,3-benzodioxol-5-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a complex organic compound characterized by its unique molecular structure
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: The compound may have potential as a drug candidate or intermediate in pharmaceutical synthesis.
Industry: It can be utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 1,3-benzodioxol-5-yl with appropriate reagents under controlled conditions to form the desired compound. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure the successful formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. Understanding the precise mechanism is crucial for developing applications in medicine and other fields.
Comparison with Similar Compounds
1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
1,3-Benzodioxol-5-yl derivatives
Other pyridine-based compounds
Uniqueness: This compound stands out due to its specific structural features, such as the presence of the 1,3-benzodioxol-5-yl group, which can impart unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1,2-diamino-4-(1,3-benzodioxol-5-yl)-6-oxopyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O3/c15-4-8-12(9(5-16)14(20)19(18)13(8)17)7-1-2-10-11(3-7)22-6-21-10/h1-3H,6,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVXDXVSVBIWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)N(C(=C3C#N)N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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